molecular formula C9H11NO2 B089708 Phenylurethane CAS No. 101-99-5

Phenylurethane

Cat. No. B089708
CAS RN: 101-99-5
M. Wt: 165.19 g/mol
InChI Key: LBKPGNUOUPTQKA-UHFFFAOYSA-N
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Patent
US04629804

Procedure details

The procedure was the same as for Example 1 with the exception that ethanol was substituted for methanol on an equal volume basis. Complete conversion of the nitrobenzene occurred in 4.5 hours at 160° C. and yielded 0.007 mole ethyl N-phenylcarbamate, 0.066 mole aniline, 0.004 mole ethylidene aniline, and 0.002 mole N-ethyl aniline. The balance (0.021 mole) was converted to higher molecular weight products derived from aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O-])=O.[CH3:13][OH:14]>>[C:7]1([NH:4][C:13](=[O:14])[O:3][CH2:1][CH3:2])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:4][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH:1](=[N:4][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2].[CH2:1]([NH:4][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.007 mol
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.066 mol
Name
Type
product
Smiles
C(C)=NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.004 mol
Name
Type
product
Smiles
C(C)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.002 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04629804

Procedure details

The procedure was the same as for Example 1 with the exception that ethanol was substituted for methanol on an equal volume basis. Complete conversion of the nitrobenzene occurred in 4.5 hours at 160° C. and yielded 0.007 mole ethyl N-phenylcarbamate, 0.066 mole aniline, 0.004 mole ethylidene aniline, and 0.002 mole N-ethyl aniline. The balance (0.021 mole) was converted to higher molecular weight products derived from aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O-])=O.[CH3:13][OH:14]>>[C:7]1([NH:4][C:13](=[O:14])[O:3][CH2:1][CH3:2])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:4][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH:1](=[N:4][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2].[CH2:1]([NH:4][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.007 mol
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.066 mol
Name
Type
product
Smiles
C(C)=NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.004 mol
Name
Type
product
Smiles
C(C)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.002 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04629804

Procedure details

The procedure was the same as for Example 1 with the exception that ethanol was substituted for methanol on an equal volume basis. Complete conversion of the nitrobenzene occurred in 4.5 hours at 160° C. and yielded 0.007 mole ethyl N-phenylcarbamate, 0.066 mole aniline, 0.004 mole ethylidene aniline, and 0.002 mole N-ethyl aniline. The balance (0.021 mole) was converted to higher molecular weight products derived from aniline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[N+:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([O-])=O.[CH3:13][OH:14]>>[C:7]1([NH:4][C:13](=[O:14])[O:3][CH2:1][CH3:2])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:4][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH:1](=[N:4][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2].[CH2:1]([NH:4][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.007 mol
Name
Type
product
Smiles
NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.066 mol
Name
Type
product
Smiles
C(C)=NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.004 mol
Name
Type
product
Smiles
C(C)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.002 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.